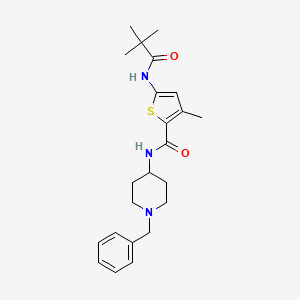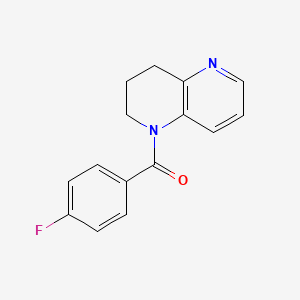![molecular formula C14H16N4O3 B7463340 1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7463340.png)
1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AG-013736 or axitinib and belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its anti-cancer properties and has shown promising results in pre-clinical and clinical trials.
作用机制
The mechanism of action of axitinib involves the inhibition of VEGFRs, which are transmembrane receptors that play a crucial role in angiogenesis and tumor growth. By inhibiting VEGFRs, axitinib blocks the signaling pathways that promote tumor growth and angiogenesis, leading to the inhibition of cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Axitinib has been shown to have potent anti-cancer effects in pre-clinical and clinical studies. It has also been shown to have a favorable safety profile, with manageable adverse effects. Axitinib has been shown to be well-tolerated in patients, with the most common adverse effects being hypertension, fatigue, and diarrhea.
实验室实验的优点和局限性
Axitinib has several advantages for lab experiments, including its potent anti-cancer properties and favorable safety profile. However, one limitation of axitinib is its high cost, which may limit its use in certain research settings.
未来方向
There are several future directions for the study of axitinib. One potential direction is the investigation of its use in combination with other anti-cancer agents to enhance its efficacy. Another potential direction is the investigation of its use in combination with immunotherapy agents to enhance the anti-tumor immune response. Additionally, the development of more potent and selective VEGFR inhibitors may lead to the development of more effective anti-cancer therapies.
In conclusion, 1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione or axitinib is a promising anti-cancer agent that has shown potent anti-tumor effects in pre-clinical and clinical studies. Its mechanism of action involves the inhibition of VEGFRs, which are involved in tumor growth and angiogenesis. Axitinib has a favorable safety profile, with manageable adverse effects, and has several potential future directions for research.
合成方法
The synthesis of 1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione is a multi-step process that involves the use of various reagents and solvents. The most common method of synthesis involves the reaction of 2,4-diaminopyrido[2,3-d]pyrimidine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2,3-dimethylsuccinic anhydride to form the final product.
科学研究应用
1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione has been extensively studied for its anti-cancer properties. It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, which are involved in the growth and proliferation of cancer cells. Axitinib has shown promising results in pre-clinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer.
属性
IUPAC Name |
1,3-dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-16-11-10(13(20)17(2)14(16)21)7-9(8-15-11)12(19)18-5-3-4-6-18/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOVBIXFCWUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)N3CCCC3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)

![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)
![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-[[11-(3,4-dimethylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7463315.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)